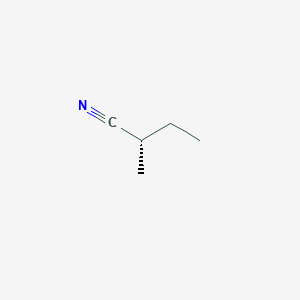![molecular formula C20H32O8 B3119886 ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate CAS No. 25640-14-6](/img/structure/B3119886.png)
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Overview
Description
Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is a compound that combines three distinct chemical entities: ethane-1,2-diol, [4-(hydroxymethyl)cyclohexyl]methanol, and methyl 4-acetyloxybenzoate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
As a polymer, it may interact with biological systems in a variety of ways, potentially influencing multiple cellular processes .
Pharmacokinetics
As a polymer, it may have different pharmacokinetic properties compared to smaller, more traditional pharmaceutical compounds .
Result of Action
Its effects may vary depending on the specific biological system and the environmental context in which it is introduced .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol: This compound, also known as ethylene glycol, is typically produced through the hydration of ethylene oxide. The reaction involves ethylene oxide and water, catalyzed by either acid or base, to yield ethane-1,2-diol.
[4-(Hydroxymethyl)cyclohexyl]methanol:
Methyl 4-acetyloxybenzoate: This ester is typically synthesized through the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Ethane-1,2-diol: Industrially, ethane-1,2-diol is produced by the hydration of ethylene oxide, which is derived from ethylene. The process is highly efficient and widely used in the production of antifreeze and polyester fibers.
[4-(Hydroxymethyl)cyclohexyl]methanol: The industrial production involves the catalytic hydrogenation of dimethyl terephthalate using a copper chromite catalyst.
Methyl 4-acetyloxybenzoate: Industrial production typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethane-1,2-diol can be oxidized to produce glycolic acid or oxalic acid, depending on the reaction conditions.
Reduction: [4-(Hydroxymethyl)cyclohexyl]methanol can undergo reduction reactions to form cyclohexane derivatives.
Substitution: Methyl 4-acetyloxybenzoate can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation of Ethane-1,2-diol: Glycolic acid, oxalic acid.
Reduction of [4-(Hydroxymethyl)cyclohexyl]methanol: Cyclohexane derivatives.
Substitution of Methyl 4-acetyloxybenzoate: Various substituted benzoates.
Scientific Research Applications
Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of metabolic pathways involving glycol derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of antifreeze, polyester fibers, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: Similar to ethane-1,2-diol but with an additional carbon atom.
Cyclohexane-1,4-diol: Similar to [4-(hydroxymethyl)cyclohexyl]methanol but with hydroxyl groups directly attached to the cyclohexane ring.
Methyl 4-hydroxybenzoate: Similar to methyl 4-acetyloxybenzoate but without the acetoxy group.
Uniqueness
Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is unique due to the combination of its three components, each contributing distinct properties that make the compound versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C8H16O2.C2H6O2/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2;9-5-7-1-2-8(6-10)4-3-7;3-1-2-4/h3-6H,1-2H3;7-10H,1-6H2;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFIWBNEPGGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25640-14-6 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)

![[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate](/img/structure/B3119844.png)

![N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3119860.png)

![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)

